molecular formula C20H23Cl2N5O2S2 B1676097 LPA2 拮抗剂 1 CAS No. 1017606-66-4

LPA2 拮抗剂 1

货号 B1676097
CAS 编号: 1017606-66-4
分子量: 500.5 g/mol
InChI 键: BPRNMVDTWIHULJ-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LPA2 antagonist 1 is an antagonist of the lysophosphatidic acid receptor 2 (LPA2), with an IC50 of 17 nM . It is selective for LPA2 over LPA1 and LPA3 . This compound inhibits HGF-induced phosphorylation of ERK and proliferation of HCT116 colon cancer cells in a concentration-dependent manner .


Chemical Reactions Analysis

LPA2 antagonist 1 is known to inhibit the phosphorylation of ERK induced by LPA in a concentration-dependent manner . It also inhibits the proliferation of HCT-116 colon cancer cells caused by LPA in a dose-dependent manner .


Physical And Chemical Properties Analysis

LPA2 antagonist 1 is a solid substance with a molecular weight of 500.46 . It is white to off-white in color . The solubility of LPA2 antagonist 1 in DMSO is ≥ 100 mg/mL .

科学研究应用

哮喘和过敏反应

LPA2 拮抗剂因其在治疗哮喘和过敏反应中的潜力而受到探索。一项研究 (Lee & Im, 2022) 比较了 LPA2 拮抗剂 H2L5186303 与 LPA2 激动剂在卵白蛋白诱发的过敏性哮喘模型中的作用。该拮抗剂显示出很强的抑制作用,降低了气道高反应性、炎症细胞因子水平、粘液产生和嗜酸性粒细胞数量。

癌症研究

LPA 受体(包括 LPA2)参与癌细胞增殖、侵袭、血管生成和化疗耐药性具有重要意义。Jiang 等人 (2007) 强调了 LPA 受体拮抗剂在癌症治疗中的潜力,指出 LPA G 蛋白偶联受体 (GPCR) 的异构体选择性拮抗剂可以调节癌细胞行为 (Jiang et al., 2007)。另一篇综述 (Lin et al., 2021) 讨论了新的 LPA 受体拮抗剂在癌症进展和耐药性中的治疗潜力。

神经应用

在脊髓损伤 (SCI) 的背景下,LPA2 拮抗剂已成为一种有前途的治疗策略。Khiar-Fernández 等人 (2022) 开发了一系列 LPA2 拮抗剂,发现其中一种化合物 UCM-14216 在 SCI 的小鼠体内模型中显示出疗效,证实了 LPA2 抑制治疗 SCI 的潜力 (Khiar-Fernández et al., 2022)

纤维化和伤口愈合

LPA 受体(包括 LPA2)与纤维化疾病有关。Swaney 等人 (2010) 研究了 LPA1 拮抗剂在治疗肺纤维化中的作用,强调了靶向纤维化疾病中特定 LPA 受体的潜力 (Swaney et al., 2010)。Venkatraman 等人 (2015) 研究了 LPA 在化疗耐药中的作用,发现 LPA 诱导的 Nrf2 转录因子稳定化增加了参与耐药和氧化应激反应的基因的表达,提示其对癌症治疗的意义 (Venkatraman et al., 2015)

安全和危害

LPA2 antagonist 1 is intended for research use only and is not for human or veterinary diagnostic or therapeutic use . It is the responsibility of the purchaser to determine suitability for other applications .

未来方向

Research suggests that the development of LPA2 antagonists could achieve better therapeutic efficacy against conditions like asthma than agonists . This is because LPA2 antagonist 1 has shown strong suppressive efficacy in experimental models of conditions like allergic asthma .

属性

IUPAC Name

N-[(2S)-1-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]propan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N5O2S2/c1-13-11-30-19-18(13)23-12-24-20(19)25-14(2)10-26-5-7-27(8-6-26)31(28,29)15-3-4-16(21)17(22)9-15/h3-4,9,11-12,14H,5-8,10H2,1-2H3,(H,23,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRNMVDTWIHULJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2NC(C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC2=C1N=CN=C2N[C@@H](C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LPA2 antagonist 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LPA2 antagonist 1
Reactant of Route 2
LPA2 antagonist 1
Reactant of Route 3
Reactant of Route 3
LPA2 antagonist 1
Reactant of Route 4
LPA2 antagonist 1
Reactant of Route 5
LPA2 antagonist 1
Reactant of Route 6
LPA2 antagonist 1

Citations

For This Compound
3
Citations
MF Fernandes, MV Tomczewski… - International Journal of …, 2022 - mdpi.com
… with 10 μM AM095, AM966, or LPA2-antagonist 1 caused a significant restoration of GLP-1 … LPA2-antagonist 1 acts predominantly through LPAR2 with an IC50 value of only 17 nM, …
Number of citations: 3 www.mdpi.com
Z Zhao, J Li, X Feng, X Tang, X Guo, Q Meng… - Veterinary …, 2021 - Elsevier
How parvovirus manipulates host lipid metabolism to facilitate its propagation, pathogenicity and consequences for disease, is poorly characterized. Here, we addressed this question …
Number of citations: 4 www.sciencedirect.com
张杰 - 2019 - 武汉大学
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。